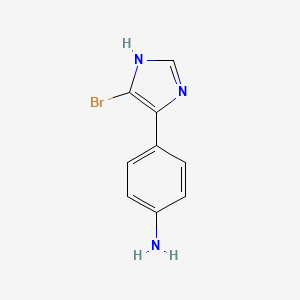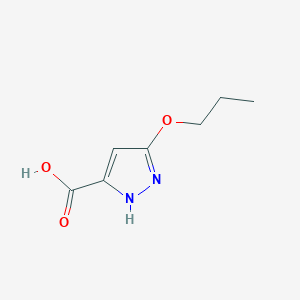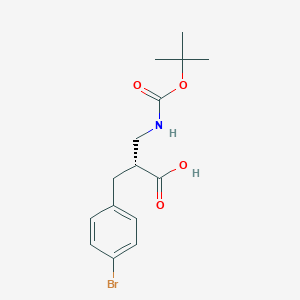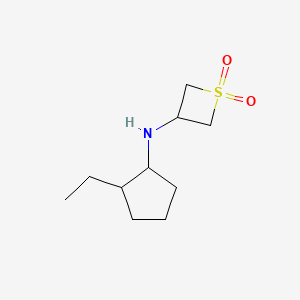
4-(5-bromo-1H-imidazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position and an aniline group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-imidazol-4-yl)aniline typically involves the formation of the imidazole ring followed by bromination and subsequent functionalization with an aniline group. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the one-pot oxidative condensation of ketones and amidines, which produces tri-substituted imidazoles in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for amination reactions, molecular oxygen for oxidative cyclization, and nickel catalysts for the addition to nitriles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed amination can produce aminoimidazoles, while oxidative cyclization can yield tri-substituted imidazoles .
Applications De Recherche Scientifique
4-(5-Bromo-1H-imidazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of functional materials, including dyes for solar cells and other optical applications.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and aniline group can also influence the compound’s binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-imidazole: A simpler compound with a bromine atom at the 4-position of the imidazole ring.
4-(2-Bromophenyl)-1H-imidazole: A compound with a bromine atom at the 2-position of the phenyl ring attached to the imidazole.
Uniqueness
4-(5-Bromo-1H-imidazol-4-yl)aniline is unique due to the specific positioning of the bromine atom and the aniline group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of novel synthetic pathways and the development of new functional materials and pharmaceutical agents .
Propriétés
Numéro CAS |
89260-47-9 |
|---|---|
Formule moléculaire |
C9H8BrN3 |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
4-(5-bromo-1H-imidazol-4-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-9-8(12-5-13-9)6-1-3-7(11)4-2-6/h1-5H,11H2,(H,12,13) |
Clé InChI |
ALDUJKPZUHQTNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(NC=N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)


![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)






